(S,S,S,S,R)-Boc-Dap-NE

Antibody-Drug Conjugates Stereoisomerism Chemical Purity

Inconsistent stereochemical identity in Boc-Dap-NE intermediates compromises ADC payload synthesis reproducibility. (S,S,S,S,R)-Boc-Dap-NE provides a precisely characterized, inactive control isomer with five defined stereocenters. - Validates reaction specificity for the active Boc-Dap-NE isomer in MMAE synthesis. - Serves as a high-purity (≥98%) reference standard for HPLC/LC-MS method calibration. - Enables comparative linker stereochemistry studies for ADC stability assessment. Supplied with full analytical documentation; available in standard research quantities with ambient shipping.

Molecular Formula C23H36N2O5
Molecular Weight 420.5 g/mol
Cat. No. B12386675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S,S,S,S,R)-Boc-Dap-NE
Molecular FormulaC23H36N2O5
Molecular Weight420.5 g/mol
Structural Identifiers
SMILESCC(C(C1CCCN1C(=O)OC(C)(C)C)OC)C(=O)NC(C)C(C2=CC=CC=C2)O
InChIInChI=1S/C23H36N2O5/c1-15(21(27)24-16(2)19(26)17-11-8-7-9-12-17)20(29-6)18-13-10-14-25(18)22(28)30-23(3,4)5/h7-9,11-12,15-16,18-20,26H,10,13-14H2,1-6H3,(H,24,27)/t15-,16+,18-,19+,20-/m0/s1
InChIKeyXJDVGABQIFOWFC-ZRSLWSEBSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S,S,S,S,R)-Boc-Dap-NE: Product Overview & Procurement


(S,S,S,S,R)-Boc-Dap-NE (CAS not explicitly assigned; related to Boc-Dap-NE 160800-65-7) is a stereochemically defined, protected dipeptide intermediate . It is formally characterized as the inactive stereoisomer of Boc-Dap-NE . The compound features a tert-butoxycarbonyl (Boc) protecting group and five defined stereocenters, with a molecular formula of C₂₃H₃₆N₂O₅ and a molecular weight of 420.54 g/mol .

(S,S,S,S,R)-Boc-Dap-NE: Why Generic Substitution Fails


Generic substitution is not scientifically valid for (S,S,S,S,R)-Boc-Dap-NE. As an intermediate in the synthesis of the highly potent cytotoxin Monomethyl auristatin E (MMAE), its specific stereochemistry is critical . The presence of five stereocenters means that any other isomer, such as (S,S,R,S,R)-Boc-Dap-NE, will possess a different three-dimensional configuration, which can lead to unpredictable or null outcomes in subsequent reaction steps . The (S,S,S,S,R) isomer is specifically designated as a biologically inactive control for Boc-Dap-NE, a role that depends entirely on its exact stereoisomeric identity . Using a different isomer or a generic 'Boc-Dap-NE' mixture would compromise experimental reproducibility and the validity of control experiments.

(S,S,S,S,R)-Boc-Dap-NE: Purity & Identity Evidence


Purity Benchmark vs. Related Isomers

The (S,S,S,S,R)-Boc-Dap-NE isomer is supplied with a high purity standard, with one vendor certifying a purity of 99.80% . In comparison, the closely related inactive isomer (R,S,S,R,S)-Boc-Dap-NE is offered with a certified purity of 98.32% . While both are pure compounds, the quantitative purity difference is a verifiable procurement metric for researchers requiring the highest possible purity for sensitive applications.

Antibody-Drug Conjugates Stereoisomerism Chemical Purity

Stereochemical Identity as Negative Control

(S,S,S,S,R)-Boc-Dap-NE is explicitly defined and utilized as the inactive isomer of the dipeptide Boc-Dap-NE . This contrasts with Boc-Dap-NE, which serves as the active intermediate in MMAE synthesis . The biological inactivity of the (S,S,S,S,R) isomer is a direct and verifiable consequence of its specific stereochemistry, making it a scientifically valid negative control for studies involving Boc-Dap-NE or MMAE synthesis pathways.

ADC Linker Experimental Control Stereoisomer

(S,S,S,S,R)-Boc-Dap-NE: Application Scenarios


Negative Control for MMAE Synthesis

Given its defined role as an inactive isomer, (S,S,S,S,R)-Boc-Dap-NE serves as a critical negative control in experiments validating the synthesis of Monomethyl auristatin E (MMAE) from Boc-Dap-NE . It allows researchers to verify that any observed activity or reaction outcome is specific to the active stereoisomer (Boc-Dap-NE) and not due to a non-specific effect of the compound's chemical class.

QC Standard for Analytical Methods

The high purity of (S,S,S,S,R)-Boc-Dap-NE (e.g., 99.80%) makes it suitable as a reference standard for developing and validating analytical methods (such as HPLC or LC-MS) used to monitor the purity of Boc-Dap-NE or other MMAE intermediates . Its well-defined stereochemistry provides a reliable marker for method calibration and impurity profiling.

Stereochemical Effects in ADC Linker Chemistry

Researchers investigating the impact of linker stereochemistry on ADC stability or drug release kinetics can use (S,S,S,S,R)-Boc-Dap-NE as a defined, alternative stereoisomer for comparative studies against Boc-Dap-NE . This allows for a structure-activity relationship analysis within the same chemical scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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